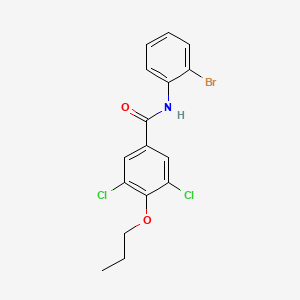
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. The purpose of
Mécanisme D'action
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. Upon binding to the receptor, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide activates downstream signaling pathways that modulate various physiological processes, including inflammation, pain, and immune function.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes in animal models, including inflammation, pain, and immune function. In one study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce inflammation in a mouse model of colitis. In another study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce pain in a rat model of neuropathic pain. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has also been shown to modulate immune function in various animal models, making it a potential therapeutic target for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selective agonist activity for the GPR35 receptor. This allows researchers to selectively modulate this receptor without affecting other receptors in the body. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its potential for off-target effects. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to bind to other receptors in addition to the GPR35 receptor, which could confound experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide. One area of research could be to further elucidate the downstream signaling pathways that are activated by 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide upon binding to the GPR35 receptor. Another area of research could be to investigate the potential therapeutic uses of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in various disease models, including inflammatory bowel disease, neuropathic pain, and immune disorders. Additionally, further research could be conducted to investigate the potential off-target effects of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide and to develop more selective agonists for the GPR35 receptor.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been used in various scientific research studies due to its selective agonist activity for the GPR35 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and immune function. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate these processes in various animal models, making it a potential therapeutic target for various diseases.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-5-13(17-7-9)18-14(19)8-20-12-4-3-10(15)6-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKMFDGBBIQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)

![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)

![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)


![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)